Z-Tyr-OH

Beschreibung

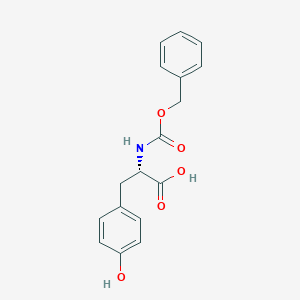

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRMUCXATQAAMN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313627 | |

| Record name | Carbobenzoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164-16-5 | |

| Record name | Carbobenzoxy-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1164-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(benzyloxy)carbonyl]-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Properties and Applications of Z-Tyr-OH (N-Carbobenzyloxy-L-tyrosine)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Z-Tyr-OH (N-Carbobenzyloxy-L-tyrosine), a pivotal amino acid derivative. It details its chemical and physical properties, core applications in peptide synthesis and biochemical research, and standardized experimental protocols. The guide is structured to serve as a practical resource for professionals engaged in peptide chemistry, drug discovery, and materials science, incorporating detailed data tables and workflow visualizations to facilitate understanding and application.

Core Properties of this compound

This compound, systematically named (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, is an N-terminally protected derivative of the amino acid L-tyrosine.[1][] The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting moiety for the alpha-amine, preventing unwanted side reactions during peptide synthesis.[][3] This protection is stable under various conditions but can be selectively removed, making this compound a versatile building block in synthetic chemistry.[][4]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 1164-16-5[1][5][6][7][8] |

| Molecular Formula | C₁₇H₁₇NO₅[1][5][6][7][8][9] |

| Molecular Weight | 315.32 g/mol [1][5][7][8][9] |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid[1][] |

| Synonyms | N-Carbobenzyloxy-L-tyrosine, Cbz-L-Tyrosine, Z-L-Tyrosine, Cbthis compound[1][][6] |

Physicochemical Data

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to off-white crystalline powder or solid.[][5][10][11] |

| Melting Point | 94-98°C. Note: Values ranging from 57-95°C have been reported, likely due to varying purity or measurement conditions.[][11] |

| Boiling Point | 570.8°C at 760 mmHg.[] |

| Density | 1.1781 g/cm³.[] |

| Optical Rotation | [α]²²/D +11° (c=1 in acetic acid). |

| Solubility | Soluble in DMSO (may require sonication), sparingly soluble in methanol and acetic acid.[][5] |

| Storage (Solid) | Powder can be stored at -20°C for up to 3 years or at 4°C for 2 years.[5] |

| Storage (Solution) | In solvent, store at -80°C for up to 6 months or at -20°C for 1 month.[5] |

Applications in Research and Development

This compound is primarily utilized as a fundamental building block in the synthesis of peptides and peptidomimetics.

-

Peptide Synthesis : It is a key intermediate in both solid-phase and solution-phase peptide synthesis.[] The Z-group provides robust protection for the amine terminus during the coupling of subsequent amino acids, preventing oligomerization.[3]

-

Drug Discovery : The compound is used to synthesize bioactive peptides and modified proteins for pharmaceutical research.[] The inherent properties of the tyrosine side chain, including its phenolic hydroxyl group, make it a frequent target for post-translational modifications and a key residue in protein-protein interactions and charge transport.[12]

-

Biochemical Probes : Peptides containing this compound are synthesized to serve as enzyme substrates or inhibitors for studying enzymatic activity and kinetics.[4]

Experimental Protocols and Methodologies

The following sections detail standardized procedures for the use of this compound in a laboratory setting.

Peptide Coupling in Solution Phase

This protocol describes a general method for coupling this compound to an amino acid ester using dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as activating agents. This method is analogous to procedures used for similar protected amino acids.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OEt.HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-ethylmorpholine (or another non-nucleophilic base)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid ester hydrochloride (1.0 eq), this compound (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N-ethylmorpholine (1.0 eq) to neutralize the hydrochloride salt.

-

Add a solution of DCC (1.05 eq) in DMF dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with EtOAc and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the product using silica gel column chromatography if necessary.

Z-Group Deprotection (Hydrogenolysis)

The benzyloxycarbonyl (Z) group is typically removed via catalytic hydrogenolysis, a mild method that does not affect most other protecting groups, except for benzyl esters.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10% w/w)

-

Methanol or ethanol

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in methanol in a round-bottom flask.

-

Carefully add Pd/C catalyst to the solution (typically 10-20% of the substrate weight). The mixture may be flammable.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench with water.

-

Rinse the filter pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of key processes involving this compound.

Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.

Caption: Conceptual use of a this compound-derived peptide to probe RTK signaling pathways.

References

- 1. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. CAS 10417-83-1: Z-Tyr-Tyr-OH | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. N-Benzyloxycarbonyl-L-tyrosine [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. N-Carbobenzoxy-L-tyrosine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Z-Tyr-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Carbobenzoxy-L-tyrosine (Z-Tyr-OH) in peptide synthesis. Historically significant and still relevant, particularly in solution-phase strategies, the benzyloxycarbonyl (Z or Cbz) protecting group offers a robust method for the temporary protection of the α-amino group of tyrosine and other amino acids. This document delves into the core principles of its use, detailed experimental protocols, quantitative data, and the logical workflows involved in synthesizing tyrosine-containing peptides.

Core Concepts: The Function of Z-Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the prevention of unwanted side reactions is paramount to achieving high yields and purity of the target peptide. The phenolic hydroxyl group of tyrosine is susceptible to side reactions such as acylation during peptide bond formation. Therefore, protection of both the α-amino group and the side chain is crucial.

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, serves as a reliable urethane-type protecting group for the α-amino functionality of amino acids, including tyrosine. Its stability under a range of conditions, coupled with well-established deprotection methods, makes it a valuable tool in the peptide chemist's arsenal, especially in solution-phase peptide synthesis (SPPS) and fragment condensation strategies.

Key characteristics of the Z-group include:

-

Stability: The Z-group is stable to the basic conditions often used for the deprotection of Fmoc groups and the mildly acidic conditions used for Boc group removal, allowing for orthogonal protection strategies.

-

Deprotection: It is readily cleaved by catalytic hydrogenation (e.g., using H₂/Pd-C), sodium in liquid ammonia, or strong acids like HBr in acetic acid.

-

Application: While less common in modern solid-phase peptide synthesis (SPPS) due to the harsh cleavage conditions, it remains highly relevant for solution-phase synthesis, particularly for the preparation of peptide fragments that are later coupled to form larger peptides.

Quantitative Data Summary

The efficiency of coupling and deprotection steps is critical in peptide synthesis. The following table summarizes representative quantitative data for reactions involving Z-protected tyrosine, compiled from various experimental sources. Actual yields may vary depending on the specific amino acid sequence, scale, and reaction conditions.

| Parameter | Reaction/Step | Reagents/Conditions | Representative Value/Range | Citation(s) |

| Coupling Yield | Z-Tyr(But)-OH + H-Gly-OEt | DCC, HOBt, N-ethylmorpholine in DMF | 73% (purified) | |

| Coupling Time | Dipeptide formation | Z-AA-OSu with H-AA-OMe in DCM | 4 - 12 hours | [1] |

| Crude Product Yield | Dipeptide formation after work-up | Z-AA-OSu with H-AA-OMe in DCM | 85 - 95% | [1] |

| Purified Product Yield | Dipeptide after column chromatography | Silica gel, Hexane/Ethyl Acetate gradient | 70 - 85% | [1] |

| Deprotection Time | Catalytic Hydrogenation of Z-group | H₂/Pd-C in Methanol | 1 - 4 hours | [1] |

| Deprotection Yield | Z-group removal from dipeptide | H₂/Pd-C in Methanol | >90% | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in solution-phase peptide synthesis.

Synthesis of a Protected Dipeptide: Z-Tyr(Bzl)-Gly-OEt

This protocol describes the coupling of Z-Tyr(Bzl)-OH with glycine ethyl ester (H-Gly-OEt) using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method. The benzyl (Bzl) group is used here for the protection of the tyrosine side chain, which is compatible with the Z-group's deprotection via catalytic hydrogenation.

Materials:

-

Z-Tyr(Bzl)-OH

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Preparation of Free Amino Acid Ester:

-

Dissolve H-Gly-OEt·HCl (1.0 equivalent) in anhydrous DCM.

-

Add NMM or DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes to neutralize the hydrochloride salt and generate the free base.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Z-Tyr(Bzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the solution of free H-Gly-OEt to the Z-Tyr(Bzl)-OH solution.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[2][3][4][5][6]

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the pure Z-Tyr(Bzl)-Gly-OEt.

-

Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the Z and Bzl protecting groups from the synthesized dipeptide to yield the free dipeptide, H-Tyr-Gly-OEt.

Materials:

-

Z-Tyr(Bzl)-Gly-OEt

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Reaction Setup:

-

Dissolve the protected dipeptide, Z-Tyr(Bzl)-Gly-OEt (1.0 equivalent), in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

-

Hydrogenation:

-

Secure a hydrogen-filled balloon to the reaction flask or place it in a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere for 1-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

-

Work-up:

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-Tyr-Gly-OEt.

-

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the logical flow of solution-phase peptide synthesis using Z-protection and the structure of a Z-protected tyrosine residue.

Applications in the Synthesis of Bioactive Peptides

The use of Z-protected amino acids has been instrumental in the synthesis of various biologically active peptides. Although modern SPPS often employs Fmoc or Boc strategies, solution-phase synthesis with Z-protection remains a viable and sometimes preferred method for specific targets, including:

-

Enkephalin Analogues: Enkephalins are endogenous opioid peptides. The synthesis of various analogues to study their structure-activity relationships has been accomplished using solution-phase methods where Z-protection of the N-terminal tyrosine is a key step.[7][8]

-

Cholecystokinin (CCK) Analogues: CCK is a peptide hormone involved in digestion and satiety. The synthesis of CCK fragments and analogues, often for studying receptor binding and antagonism, has utilized Z-protected amino acids.[9][10][11] The Z-group can be used for the N-terminal protection of the entire fragment.

Conclusion

This compound continues to be a valuable reagent in the field of peptide synthesis. Its application in solution-phase methodologies allows for the controlled and efficient synthesis of tyrosine-containing peptides and peptide fragments. A thorough understanding of the principles of Z-protection, coupled with optimized experimental protocols, enables researchers to successfully synthesize complex peptide targets for a wide range of applications in research and drug development. The orthogonal nature of the Z-group ensures its continued relevance in strategies requiring selective deprotection of multiple protecting groups within a single molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. rnlkwc.ac.in [rnlkwc.ac.in]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. columbia.edu [columbia.edu]

- 6. youtube.com [youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis of enkephalin analogs. Part V. N-monosubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid phase synthesis of a fully active analogue of cholecystokinin using the acid-stable Boc-Phe (p-CH2) SO3H as a substitute for Boc-Tyr(SO3H) in CCK8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Z-CCK-27-32-NH2, Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist and an inhibitor of gastrin-induced acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39 - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Tyr-OH Versus Free L-Tyrosine: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of N-Carbobenzoxy-L-tyrosine (Z-Tyr-OH) and free L-tyrosine for use in experimental settings. This document outlines the physicochemical properties, experimental considerations, and potential applications of both molecules, with a focus on cell culture and signaling pathway analysis. Detailed protocols and structured data are provided to assist in the design and execution of robust scientific investigations.

Core Properties and Experimental Challenges

L-tyrosine is a proteinogenic amino acid essential for protein synthesis and a critical precursor in numerous biological pathways, including the synthesis of neurotransmitters and hormones. Its phenolic side chain is a key substrate for tyrosine kinases, placing it at the heart of cellular signal transduction. However, the practical application of free L-tyrosine in in vitro experiments is often hampered by its very low solubility in aqueous solutions at neutral pH. This limitation can complicate the preparation of concentrated stock solutions for cell culture media and other experimental buffers.

This compound is a derivative of L-tyrosine where the amino group is protected by a carbobenzoxy (Z) group. This modification is primarily utilized in peptide synthesis to prevent unwanted side reactions. The presence of the Z-group alters the physicochemical properties of the molecule, most notably its solubility. While microbial enzymes capable of cleaving the N-Cbz group have been identified, the extent to which mammalian cells can metabolize this compound to release free L-tyrosine for biological processes is not well-documented in publicly available literature.

Data Presentation: Physicochemical Properties

| Property | L-Tyrosine | This compound (N-Carbobenzoxy-L-tyrosine) | References |

| Molecular Formula | C₉H₁₁NO₃ | C₁₇H₁₇NO₅ | |

| Molecular Weight | 181.19 g/mol | 315.32 g/mol | |

| Appearance | White solid | White to off-white solid | |

| Solubility in Water (neutral pH) | < 0.5 g/L | Data not readily available in aqueous buffers, but expected to be low. | [1][2][3] |

| Solubility in DMSO | Soluble | 100 mg/mL (317.14 mM) |

Experimental Protocols

Preparation of Stock Solutions

Protocol 1: Preparation of L-Tyrosine Stock Solution (Alkaline Method)

This protocol is suitable for preparing a concentrated stock solution of L-tyrosine for addition to cell culture media.

Materials:

-

L-Tyrosine powder

-

1 M Sodium Hydroxide (NaOH)

-

Sterile, deionized water

-

Sterile 0.22 µm filter

Procedure:

-

Weigh the desired amount of L-tyrosine powder.

-

In a sterile container, add a volume of sterile water less than the final desired volume.

-

Slowly add 1 M NaOH dropwise while stirring until the L-tyrosine is fully dissolved. The pH will be alkaline.

-

Adjust the final volume with sterile water.

-

Sterile-filter the solution using a 0.22 µm filter.

-

Store the stock solution at 2-8°C. When adding to cell culture media, ensure the final pH is readjusted.

Protocol 2: Preparation of this compound Stock Solution

This protocol is suitable for preparing a concentrated stock solution of this compound for use in various assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 31.71 µL of DMSO per 1 mg of this compound).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Tyrosine Kinase Inhibition Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory potential of a test compound on the activity of a specific tyrosine kinase.

Materials:

-

Recombinant tyrosine kinase

-

Tyrosine-containing peptide substrate

-

This compound or L-tyrosine (as potential inhibitors or controls)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Phosphotyrosine-specific antibody

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

96-well microplate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (and this compound or L-tyrosine as controls) in the kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the tyrosine kinase, the peptide substrate, and the test compound dilutions.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a phosphotyrosine-specific antibody and a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of a receptor tyrosine kinase. L-tyrosine residues within the intracellular domain of the receptor are crucial for the propagation of the signal.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow: Comparing this compound and L-Tyrosine in Cell Culture

This diagram outlines a logical workflow for investigating the effects of this compound and L-tyrosine on cell viability and a specific signaling pathway.

Caption: Workflow for comparing this compound and L-Tyrosine in cell culture.

Conclusion and Future Directions

The primary advantage of free L-tyrosine is its established biological role, while its main drawback is its poor solubility. This compound, conversely, offers superior solubility in organic solvents, facilitating stock solution preparation. However, its utility as a direct substitute for L-tyrosine in cell culture and other biological assays is contingent on its cellular uptake and the intracellular cleavage of the N-carbobenzoxy protecting group, which is not yet well-established in mammalian systems.

For researchers in drug development, this compound's primary application remains in peptide synthesis. Its use as a tool to probe tyrosine-dependent signaling pathways is a potential area of investigation, but would first require validation of its bioavailability to cells. Future studies should focus on directly comparing the cellular uptake and metabolic fate of this compound and L-tyrosine, and on assessing the biological activity of this compound in its protected form. Such research will clarify whether this compound can serve as a reliable and more soluble alternative to L-tyrosine in a broader range of experimental contexts.

References

- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Cbz-Tyr-OH: Properties, Synthesis Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Carbobenzyloxy-L-tyrosine (Cbz-Tyr-OH), a critical building block in peptide synthesis and related research areas. This document details its physicochemical properties, outlines its role in synthetic workflows, and provides detailed experimental protocols for its use.

Core Properties of Cbthis compound

Cbthis compound is an L-tyrosine amino acid derivative where the alpha-amino group is protected by a carbobenzyloxy (Cbz or Z) group. This protection is essential to prevent unwanted side reactions during peptide coupling steps.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1164-16-5 | [1][2] |

| Molecular Weight | 315.32 g/mol | [3] |

| Molecular Formula | C17H17NO5 | [1][3] |

| Melting Point | 57-60 °C | [1] |

| Solubility | 1.53 g/L (in water at 25 °C) | [1] |

| Appearance | White to off-white powder/crystal | |

| Purity | Typically >98% | [2] |

Role in Peptide Synthesis

The carbobenzyloxy (Cbz) group is a foundational amine protecting group in organic synthesis, particularly in the solution-phase synthesis of peptides.[4][5] Its stability under a range of conditions and its selective removal methods make it a valuable tool for chemists. The primary function of Cbthis compound is to introduce a tyrosine residue into a growing peptide chain in a controlled manner.

The utility of the Cbz group lies in its orthogonality with other common amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions required for Fmoc cleavage, allowing for precise, selective deprotection strategies in the synthesis of complex molecules.

Below is a logical workflow illustrating the role of Cbthis compound in a standard peptide coupling and deprotection cycle.

Caption: Workflow of Cbthis compound in peptide elongation.

Experimental Protocols

The critical step following the incorporation of Cbthis compound into a peptide is the selective removal (deprotection) of the Cbz group to allow for the next coupling reaction. The choice of deprotection method is dictated by the sensitivity of other functional groups within the molecule.

Protocol 1: Catalytic Hydrogenolysis

This is the most common and cleanest method for Cbz deprotection, proceeding via the cleavage of the benzylic C-O bond with hydrogen gas, catalyzed by palladium on carbon (Pd/C).

Materials:

-

Cbz-protected peptide

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂) source or a hydrogen donor like ammonium formate

-

Celite® for filtration

Procedure (using H₂ gas):

-

Dissolve the Cbz-protected peptide in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas, typically via a balloon or a pressurized hydrogenation apparatus.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 2: Acid-Mediated Cleavage

Strong acids can cleave the Cbz group, particularly when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., alkynes or certain sulfur-containing residues). A common reagent is hydrogen bromide (HBr) in acetic acid.

Materials:

-

Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the Cbz-protected compound in a minimal amount of 33% HBr in acetic acid.

-

Stir the solution at room temperature. The reaction is often rapid, typically complete within 15 to 60 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, stirred diethyl ether.

-

Collect the precipitated product (often the hydrobromide salt of the amine) by filtration.

-

Wash the solid with diethyl ether and dry under vacuum.

Protocol 3: Mild Lewis Acid-Mediated Deprotection

For sensitive substrates, a milder method using a Lewis acid in a specialized solvent can be employed.[6]

Materials:

-

Cbz-protected amine (1 equivalent)

-

Aluminum chloride (AlCl₃, 3 equivalents)

-

Hexafluoroisopropanol (HFIP)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of the Cbz-protected amine in HFIP, add AlCl₃ at room temperature. The mixture will likely be a suspension.[6]

-

Stir the suspension at room temperature for 2 to 16 hours, monitoring progress by TLC.[6]

-

Once the reaction is complete, dilute the mixture with CH₂Cl₂.[6]

-

Quench the reaction by carefully adding aqueous NaHCO₃ solution.[6]

-

Extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography as needed.[6]

The diagram below outlines the major deprotection pathways for the Cbz group.

Caption: Major deprotection pathways for the Cbz group.

References

- 1. CBthis compound.H2O [chembk.com]

- 2. Cbthis compound | 1164-16-5 [sigmaaldrich.com]

- 3. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of Z-Tyr-OH

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Cbz-L-tyrosine (Z-Tyr-OH), a crucial building block in peptide synthesis and other areas of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's physicochemical properties, methods for its characterization, and its stability profile under various conditions.

Introduction to this compound

N-α-Cbz-L-tyrosine, commonly abbreviated as this compound, is an L-tyrosine amino acid with its alpha-amino group protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing unwanted reactions of the amino group during peptide bond formation. The Cbz group is known for its stability under a range of conditions, yet it can be selectively removed, typically through catalytic hydrogenolysis or under strong acidic conditions.[1][][3][4] The presence of the phenolic hydroxyl group on the tyrosine side chain imparts specific characteristics to this compound, influencing its solubility and stability.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in synthesis and purification. While specific quantitative data for a wide range of solvents is not extensively published, its solubility profile can be inferred from the behavior of its parent amino acid, L-tyrosine, and general principles of organic chemistry. The solubility of amino acids and their protected derivatives is highly dependent on the solvent, pH, and temperature.[5][6]

General Solubility Characteristics

This compound is generally soluble in polar organic solvents and aqueous alkaline solutions. Its solubility in neutral aqueous solutions is limited, similar to L-tyrosine, which has low water solubility at neutral pH.[7][8] The presence of both a hydrophobic Cbz group and a polar carboxylic acid and phenolic hydroxyl group gives the molecule an amphipathic character.

Quantitative Solubility Data

The following table summarizes the expected solubility of this compound in various common laboratory solvents. These values are estimates based on the known properties of similar compounds and should be experimentally verified for specific applications.

| Solvent | Expected Solubility | Temperature (°C) | pH (for aqueous) |

| Dimethyl Sulfoxide (DMSO) | High | 25 | N/A |

| Dimethylformamide (DMF) | High | 25 | N/A |

| Methanol | Moderate | 25 | N/A |

| Ethanol | Moderate | 25 | N/A |

| Water | Low | 25 | 7.0 |

| 1 M NaOH | High | 25 | >12 |

| 1 M HCl | Low | 25 | <2 |

| Acetonitrile | Low to Moderate | 25 | N/A |

| Dichloromethane (DCM) | Low | 25 | N/A |

| Ethyl Acetate | Low | 25 | N/A |

Stability of this compound

The stability of this compound is a key consideration for its storage and handling, as well as for the design of synthetic routes. Degradation can lead to the formation of impurities, reducing the yield and purity of the final product. The primary degradation pathways for this compound include hydrolysis of the Cbz group, and oxidation or photodegradation of the tyrosine side chain.[9]

Degradation Pathways

-

Hydrolysis: The benzyloxycarbonyl group is generally stable to mild acidic and basic conditions. However, it can be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or strong basic conditions, leading to the formation of L-tyrosine and benzyl alcohol.[1][9]

-

Oxidation: The phenolic hydroxyl group of the tyrosine residue is susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to light.[9][10] This can lead to the formation of colored byproducts and potentially cross-linked species.[9]

-

Photodegradation: Aromatic amino acids like tyrosine are known to be sensitive to light, particularly UV radiation.[9] Exposure to light can lead to the formation of various degradation products.

Stability Profile Summary

The following table summarizes the stability of this compound under various stress conditions.

| Condition | Stability | Potential Degradation Products |

| Strong Acid (e.g., 6M HCl, heat) | Labile | L-Tyrosine, Benzyl alcohol, Toluene, CO2 |

| Strong Base (e.g., 2M NaOH, heat) | Moderately Labile | L-Tyrosine, Benzyl alcohol |

| Oxidative (e.g., H₂O₂, UV) | Susceptible | Oxidized this compound derivatives, colored impurities |

| Photolytic (UV/Vis light) | Susceptible | Various photoproducts |

| Thermal (dry, elevated temp) | Generally Stable | Decomposition at very high temperatures |

| Neutral Aqueous Solution | Moderately Stable | Slow hydrolysis may occur over extended periods |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

HPLC system with a UV detector

Methodology:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Stability Testing

This protocol outlines a forced degradation study to assess the stability of this compound.

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Photostability chamber

-

Oven

-

HPLC-UV or HPLC-MS system

Methodology:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, mix the stock solution with the stress agent (e.g., 0.1 M HCl) in a sealed vial. For thermal stress, store the solid or solution at an elevated temperature. For photostability, expose the solution to light according to ICH Q1B guidelines.

-

Store a control sample, protected from light and at a controlled temperature.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Neutralize the acidic and basic samples if necessary.

-

Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

References

- 1. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bioprocessintl.com [bioprocessintl.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Discovery and Historical Context of Z-Tyr-OH

For Immediate Release

An in-depth exploration of N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH), a cornerstone molecule that revolutionized the field of peptide synthesis. This whitepaper details its discovery, historical significance, physicochemical properties, and the experimental protocols that defined its use, providing a vital resource for researchers, scientists, and professionals in drug development.

The ability to chemically synthesize peptides with a defined sequence is fundamental to numerous scientific disciplines, from biochemistry to pharmaceutical development. A pivotal moment in this field was the introduction of the carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932. This innovation provided the first reliable method for the controlled, stepwise addition of amino acids, transforming peptide synthesis from a speculative art into a reproducible science. At the heart of this development was the application of this protecting group to various amino acids, including the creation of N-Cbz-L-tyrosine (this compound), a derivative that has since become a staple in the repertoire of synthetic chemists.

Historical Context: The Challenge of Peptide Synthesis Pre-1932

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge. The primary obstacle was the inherent bifunctionality of amino acids, containing both a nucleophilic amino group and an electrophilic carboxylic acid group. During peptide bond formation, this led to uncontrolled polymerization and the formation of complex, inseparable mixtures. Early attempts at peptide synthesis, while groundbreaking, lacked the ability to selectively protect the amine terminus, a critical requirement for controlled, sequential elongation of the peptide chain.

The introduction of the benzyloxycarbonyl group provided a robust and selectively removable shield for the amino group of an amino acid. This allowed for the activation of the carboxyl group and its subsequent reaction with the free amino group of another amino acid, forming a dipeptide. The protecting group could then be cleaved under mild conditions that did not affect the newly formed peptide bond, liberating the N-terminus for the next coupling step. This elegant strategy, first published in their seminal 1932 paper in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for modern peptide chemistry.[1]

Physicochemical Properties of this compound

N-Cbz-L-tyrosine is a white to off-white crystalline solid. Its physicochemical properties are crucial for its handling, purification, and application in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₇NO₅ | [][3][4] |

| Molecular Weight | 315.33 g/mol | [][3][4][5] |

| Melting Point | 94-98 °C | [] |

| Optical Rotation [α]D²² | +11° (c = 1 in acetic acid) | [5] |

| CAS Number | 1164-16-5 | [][3][4] |

| Appearance | White to almost white powder/crystal | [5] |

| Solubility | Soluble in Methanol, sparingly soluble in Acetic Acid, slightly soluble in DMSO. | [] |

Experimental Protocols

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acid chloride in the presence of a base.

Synthesis of N-Cbz-L-tyrosine (this compound)

Materials:

-

L-Tyrosine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

Procedure:

-

In a reaction vessel, dissolve L-tyrosine in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH). Cool the mixture to 0-5 °C using an ice bath.

-

In a separate flask, dissolve benzyl chloroformate in dioxane or THF.

-

Add the benzyl chloroformate solution dropwise to the stirred L-tyrosine solution while maintaining the temperature at 0-5 °C.

-

Simultaneously, add a solution of NaOH to maintain the reaction mixture at an alkaline pH (pH 8-9).

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with cold, dilute hydrochloric acid. This will cause the precipitation of N-Cbz-L-tyrosine as a white solid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[5]

Visualizing the Chemistry: Synthesis and Application of this compound

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound via the Schotten-Baumann reaction.

Caption: Workflow of this compound in peptide synthesis.

Conclusion

The development of N-Cbz-L-tyrosine and other Cbz-protected amino acids by Bergmann and Zervas was a watershed moment in the history of chemistry. It provided the essential tool for the rational and systematic synthesis of peptides, paving the way for groundbreaking research in enzymology, endocrinology, and pharmacology. The principles established with the Cbz group laid the conceptual foundation for subsequent generations of protecting groups that have further refined and expanded the capabilities of peptide synthesis. Understanding the discovery and historical context of this compound offers valuable insights into the evolution of this critical scientific discipline and continues to inform the strategies employed in modern drug discovery and development.

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 3. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. benchchem.com [benchchem.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) protecting group represents a foundational tool in the art of peptide synthesis. Introduced by Bergmann and Zervas, its strategic application allows for the controlled and sequential formation of peptide bonds, a critical process in drug discovery and the development of peptide-based therapeutics. This technical guide provides an in-depth exploration of the core principles governing the use of Z-protected amino acids, from their synthesis and purification to their application in peptide chain elongation and final deprotection.

Introduction to the Z-Group

The benzyloxycarbonyl group is an amine protecting group that is introduced by the reaction of an amino acid with benzyl chloroformate. Its stability under a range of conditions, coupled with the relative ease of its removal, has cemented its role, particularly in solution-phase peptide synthesis. The key advantages of the Z-group include the formation of stable, crystalline Z-amino acid derivatives that are resistant to racemization during activation and coupling steps.[1]

Synthesis of Z-Protected Amino Acids

The most common method for the synthesis of Z-protected amino acids is the Schotten-Baumann reaction, where an amino acid is acylated with benzyl chloroformate under basic conditions.[2][3]

Experimental Protocol: Synthesis of Z-Amino Acids via Schotten-Baumann Reaction

Materials:

-

Amino Acid (e.g., L-Alanine) (1.0 equivalent)

-

2N Sodium Hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or other suitable acid for acidification

Procedure:

-

Dissolution: Dissolve the amino acid in an aqueous solution of NaOH (e.g., 2N NaOH) in a flask and cool the solution to 0°C in an ice bath.

-

Acylation: While vigorously stirring, simultaneously add benzyl chloroformate and an additional volume of NaOH solution dropwise. The rate of addition should be controlled to maintain the reaction temperature below 5°C and the pH in the alkaline range (pH 8-10).

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to pH 2 with a suitable acid (e.g., 2N HCl) while cooling in an ice bath. The Z-protected amino acid will precipitate out of the solution or form an oil.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product, often an oil, can be crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Z-amino acid.

-

Application in Solution-Phase Peptide Synthesis

Z-protected amino acids are cornerstones of solution-phase peptide synthesis. The general strategy involves the coupling of a Z-protected amino acid (the N-terminal residue) with an amino acid ester (the C-terminal residue) using a coupling agent.

Diagram: General Workflow for Solution-Phase Dipeptide Synthesis

Caption: Workflow for solution-phase peptide synthesis using Z-protected amino acids.

Experimental Protocol: Dipeptide Synthesis in Solution Phase

Materials:

-

Z-protected amino acid (e.g., Z-Ala-OH) (1.0 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (if using DCC) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents for hydrochloride salt, plus 2.0 equivalents if using HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Free Amine Generation: Dissolve the amino acid ester hydrochloride in anhydrous DCM and add DIPEA. Stir at room temperature for 15-20 minutes.

-

Coupling Reaction:

-

If using DCC/HOBt: In a separate flask, dissolve the Z-protected amino acid and HOBt in anhydrous DCM. Add the free amino acid ester solution to this mixture. Cool the solution to 0°C and add a solution of DCC in DCM.

-

If using HATU: Dissolve the Z-protected amino acid in anhydrous DMF. Add HATU and DIPEA, and allow for pre-activation for 5-10 minutes. Then, add the free amino acid ester solution.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

If using DCC, filter off the dicyclohexylurea (DCU) precipitate.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent. The crude protected dipeptide can be purified by silica gel column chromatography.

Quantitative Data for Peptide Synthesis

The following table provides representative data for the synthesis of a dipeptide using a Z-protected amino acid. Yields and reaction times can vary depending on the specific amino acids and coupling reagents used.

| Step | Parameter | Typical Value | Reference |

| Coupling | Reaction Time | 4 - 12 hours | [4] |

| Crude Product Yield | 85 - 95% | [4] | |

| Purified Product Yield | 70 - 85% | [4] | |

| Deprotection | Reaction Time | 1 - 4 hours | [4] |

| Deprotection Yield | >90% | [4] |

Deprotection of the Z-Group

The removal of the Z-group is a critical step in peptide synthesis. The two most common methods are catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis

This is the most widely used method due to its mild and clean reaction profile. It involves the cleavage of the benzylic C-O bond using a metal catalyst and a source of hydrogen.

Caption: General workflow for the deprotection of a Z-group via catalytic hydrogenolysis.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or other suitable solvent

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite®

Procedure:

-

Setup: Dissolve the Z-protected compound in methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

-

Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., a balloon).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

This method offers a safer alternative to using hydrogen gas.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Ammonium formate (4-5 equivalents)

-

Methanol or Ethanol

Procedure:

-

Setup: Dissolve the Z-protected compound in methanol or ethanol.

-

Reagent Addition: Add ammonium formate to the solution, followed by the careful addition of 10% Pd/C.

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., reflux).

-

Monitoring: Monitor the reaction progress by TLC. Reaction is typically complete within 1-3 hours.

-

Work-up and Isolation: Follow the same filtration and concentration procedure as for catalytic hydrogenolysis with H₂ gas.

Acidolysis

Acid-mediated deprotection is an alternative, particularly when the substrate contains functional groups sensitive to hydrogenolysis.

Materials:

-

Z-protected peptide

-

33% Hydrogen bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

Procedure:

-

Reaction: Dissolve the Z-protected peptide in a minimal amount of 33% HBr in acetic acid. Stir the solution at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, precipitate the product by adding anhydrous diethyl ether.

-

Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Quantitative Data for Z-Group Deprotection

The choice of deprotection method can affect the yield and reaction time. The following table provides a general comparison.

| Deprotection Method | Typical Reaction Time | Typical Yield | Notes |

| Catalytic Hydrogenolysis (H₂/Pd/C) | 1 - 4 hours | >95% | Mild conditions, but not suitable for sulfur-containing peptides. |

| Catalytic Transfer Hydrogenolysis | 1 - 3 hours | >95% | Safer than using H₂ gas. |

| HBr in Acetic Acid | 30 min - 2 hours | Variable, often high | Strong acid can affect other acid-labile protecting groups. |

Orthogonal Protection Strategies

The Z-group plays a vital role in orthogonal protection strategies, where different protecting groups can be removed selectively under distinct conditions. A common strategy in solution-phase synthesis involves the use of Z for N-terminal protection, Boc for side-chain protection of residues like lysine, and benzyl esters for carboxylic acid protection.

Diagram: Orthogonal Protection Logic with Z, Boc, and Benzyl Groups

Caption: Orthogonal deprotection strategy using Z, Boc, and Benzyl protecting groups.

This orthogonality allows for the selective modification of different parts of the peptide, enabling the synthesis of complex structures such as branched or cyclic peptides.

Conclusion

The benzyloxycarbonyl protecting group, despite being one of the more traditional tools in peptide chemistry, remains a highly relevant and powerful asset for the synthesis of peptides, particularly in solution-phase methodologies. Its reliability, the stability of the protected amino acids, and its role in orthogonal protection schemes ensure its continued importance in the development of novel peptide-based therapeutics and research tools. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Z-group in their synthetic endeavors.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of Z-Tyr-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2][3] This application note provides a detailed protocol for the synthesis of N-Carboxybenzyl-L-tyrosine (Z-Tyr-OH) using solid-phase techniques. This compound is a crucial building block in the synthesis of bioactive peptides and pharmaceutical intermediates.[][5] The N-terminal Carboxybenzyl (Cbz or Z) protecting group prevents unwanted side reactions during peptide coupling.[]

This protocol utilizes a Wang resin, a standard support for Fmoc-based SPPS, which allows for the cleavage of the final product with a C-terminal carboxylic acid upon treatment with trifluoroacetic acid (TFA).[6] To prevent side reactions, the phenolic hydroxyl group of tyrosine is temporarily protected with a tert-Butyl (tBu) group, which is cleaved concurrently with the resin linkage by TFA.

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring accessibility of reactive sites within the polymer matrix.[3]

-

Step 1: Place the required amount of Wang resin (e.g., 1.0 g, with a typical loading capacity of 0.4-0.8 mmol/g) into a solid-phase synthesis vessel.

-

Step 2: Add dichloromethane (DCM, ~15 mL per gram of resin) and agitate gently for 20-30 minutes at room temperature to swell the resin.

-

Step 3: Drain the DCM using vacuum filtration.

-

Step 4: Wash the resin three times with N,N-dimethylformamide (DMF) to prepare it for the coupling reaction.

Loading of Z-Tyr(tBu)-OH onto Wang Resin

This procedure describes the esterification of the first amino acid to the hydroxyl groups of the Wang resin using the Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) method.[6][7]

-

Step 1: In a separate flask, dissolve Z-Tyr(tBu)-OH (4 equivalents relative to resin loading capacity) and 1-Hydroxybenzotriazole (HOBt) (4 equivalents) in a minimal amount of DMF.

-

Step 2: Add the solution from Step 1 to the swollen resin in the reaction vessel.

-

Step 3: In a small vial, dissolve DMAP (0.1 equivalents) in a minimal amount of DMF.

-

Step 4: Add DIC (4 equivalents) to the resin mixture and agitate. Immediately after, add the DMAP solution to the vessel.

-

Step 5: Agitate the mixture at room temperature for 12 hours to ensure complete coupling.

-

Step 6: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), a 1:1 mixture of DCM/DMF (3 times), and finally DCM (3 times).

Capping of Unreacted Sites

To prevent the formation of deletion sequences in subsequent steps (if any) and to simplify purification, any unreacted hydroxyl groups on the resin are capped using acetic anhydride.[7][8]

-

Step 1: Prepare a capping solution of DCM, methanol (MeOH), and N,N-Diisopropylethylamine (DIPEA) in a 17:2:1 ratio. Alternatively, a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM can be used.[7][8]

-

Step 2: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

-

Step 3: Drain the capping solution and wash the resin extensively with DCM (4 times) and DMF (4 times).

-

Step 4: Dry the resin under vacuum. The substitution level can be estimated from weight gain or determined spectrophotometrically after Fmoc removal (if an Fmoc-amino acid were used).[7]

Cleavage and Deprotection

The final step involves cleaving the this compound from the resin and simultaneously removing the tBu side-chain protecting group using a TFA-based cleavage cocktail.[9]

-

Step 1: Place the dried, loaded resin in a round-bottom flask.

-

Step 2: Prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, and 2.5% Triisopropylsilane (TIS) (v/v/v). The water and TIS act as scavengers to trap the reactive cations generated during cleavage, protecting the tyrosine residue.

-

Step 3: Add the cleavage cocktail to the resin (~10 mL per gram of resin) in a fume hood.

-

Step 4: Gently agitate the mixture at room temperature for 2-3 hours.

-

Step 5: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Step 6: Precipitate the crude this compound by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

-

Step 7: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Step 8: Isolate the precipitate by centrifugation, decant the ether, and wash the solid with cold ether two more times.

-

Step 9: Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.

Data Presentation

Quantitative data is crucial for evaluating the success of the synthesis. Below are tables summarizing typical efficiencies and purity results for the described process.

Table 1: Comparison of Loading Methods for Tyr(tBu) on Wang Resin

| Coupling Method | Reagents | Reaction Time (h) | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Active Ester | Fmoc-Tyr(tBu)-OH, HOBt, DMA | 5 | >90 | [10] |

| DCB | Fmoc-Tyr(tBu)-OH, 2,6-dichlorobenzoyl chloride, THF | 3 | 99 | [10] |

| DIC/DMAP | Z-Tyr(tBu)-OH, DIC, DMAP, HOBt | 12 | 85-95 (Typical) |[6][7] |

Table 2: Synthesis Yield and Purity

| Parameter | Typical Result | Analysis Method |

|---|---|---|

| Resin Loading Efficiency | 0.4 - 0.7 mmol/g | Weight Gain / Spectrophotometry |

| Final Cleavage Yield | > 90% | Based on initial loading |

| Crude Purity | > 85% | RP-HPLC (280 nm) |

| Final Purity (Post-HPLC) | > 98% | RP-HPLC / Mass Spectrometry |

Visualizations

Diagrams help visualize the experimental process and chemical transformations.

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Caption: Chemical pathway showing resin loading and final cleavage steps.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. peptide.com [peptide.com]

- 7. peptideweb.com [peptideweb.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Liquid-Phase Peptide Synthesis (LPPS) using Z-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-Phase Peptide Synthesis (LPPS) is a classical yet highly relevant methodology for the chemical synthesis of peptides. Unlike its solid-phase counterpart, LPPS involves the stepwise elongation of a peptide chain in a homogenous solution. This technique is particularly advantageous for the large-scale synthesis of short to medium-length peptides and for the preparation of peptide fragments for convergent synthesis strategies.

This document provides detailed application notes and protocols for the use of N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) in liquid-phase peptide synthesis. The benzyloxycarbonyl (Z) group is a well-established protecting group for the α-amino function, prized for its stability under various reaction conditions and its clean removal by catalytic hydrogenation.[1][2] this compound serves as a crucial building block for incorporating tyrosine residues into peptide sequences, which are often pivotal for biological activity and can be sites for post-translational modifications.[3][4]

Core Principles of LPPS with Z-Amino Acids

Liquid-phase peptide synthesis using Z-protected amino acids is a cyclical process involving two key steps per amino acid addition: the coupling reaction to form a new peptide bond and the deprotection of the N-terminus to allow for the next coupling reaction.

-

Protection: The α-amino group of the incoming amino acid (in this case, tyrosine) is protected with the benzyloxycarbonyl (Z) group. This prevents self-polymerization during the activation of the carboxyl group.[5] The side chain of tyrosine, with its phenolic hydroxyl group, may also require protection (e.g., as a benzyl ether) to prevent side reactions, though for short couplings, it can sometimes be left unprotected.[1]

-

Activation and Coupling: The carboxylic acid of the Z-protected amino acid is activated using a coupling reagent. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[6] The activated amino acid is then reacted with the free amino group of another amino acid or peptide ester in solution to form a peptide bond.

-

Work-up and Purification: After the coupling reaction, the protected peptide is isolated from the reaction mixture. This typically involves an aqueous work-up to remove excess reagents and by-products.[7] The product can often be purified by precipitation or crystallization.

-

Deprotection: The temporary Z-group on the N-terminus of the newly elongated peptide is removed to expose a free amino group for the next coupling cycle. The most common method for Z-group cleavage is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst and hydrogen gas or a hydrogen donor like ammonium formate.[8][9]

Experimental Workflow for LPPS

The following diagram illustrates a typical cycle for the addition of one amino acid residue in liquid-phase peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Z-Tyr-Ala-OMe Dipeptide

This protocol details the coupling of this compound with L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Magnetic stirrer and stir bars

-

Round-bottom flasks

-

Separatory funnel

Procedure:

-

Preparation of H-Ala-OMe Free Base:

-

In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to generate the free amino ester. This solution will be used directly in the next step.

-

-

Activation of this compound:

-

In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C.

-

Add DIC (1.05 equivalents) dropwise to the solution.

-

A white precipitate of diisopropylurea (DIU) may form.

-

Stir the mixture at 0 °C for 20-30 minutes.

-

-

Coupling Reaction:

-

Add the cold solution of H-Ala-OMe from step 1 to the activated this compound mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC until the starting this compound is consumed.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DIU.

-

Dilute the filtrate with ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (twice)

-

Saturated NaHCO₃ solution (twice)

-

Brine (once)

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide, Z-Tyr-Ala-OMe.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography.

-

Protocol 2: N-terminal Deprotection of Z-Tyr-Ala-OMe

This protocol describes the removal of the Z-group via catalytic hydrogenation to yield H-Tyr-Ala-OMe.

Materials:

-

Z-Tyr-Ala-OMe (protected dipeptide)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate or a hydrogen balloon setup

-

Celite or a syringe filter

Procedure:

-

Reaction Setup:

-

Dissolve the protected dipeptide, Z-Tyr-Ala-OMe (1.0 equivalent), in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Add ammonium formate (4-5 equivalents) as a hydrogen donor.[8] Alternatively, flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

-

Deprotection Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

-

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Wash the filter cake with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected dipeptide, H-Tyr-Ala-OMe. The product is often used immediately in the next coupling step without further purification.

-

Protocol 3: General Peptide Purification by RP-HPLC

For peptides that require high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification method.[10]

Materials:

-

Crude peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-